Tetrahymanol

Übersicht

Beschreibung

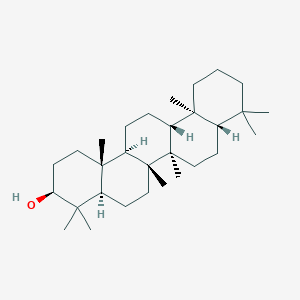

Tetrahymanol is a polycyclic triterpenoid lipid first discovered in the marine ciliate Tetrahymena pyriformis . It is a gammacerane-type membrane lipid, which has also been found in other ciliates, fungi, ferns, and bacteria . This compound is known for its role in maintaining membrane integrity and is often used as a biomarker for water column stratification in ancient ecosystems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrahymanol is synthesized through the cyclization of squalene. In eukaryotes, this process is catalyzed by the enzyme squalene-tetrahymanol cyclase, which converts squalene directly to this compound . In bacteria, the synthesis involves a distinct pathway where squalene is first converted to a hopene molecule by squalene-hopene cyclase, followed by a Ths-dependent ring expansion to form this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that the process would involve the fermentation of microorganisms capable of producing this compound, followed by extraction and purification of the compound. Genetic engineering techniques could be employed to enhance the yield of this compound in these microorganisms.

Analyse Chemischer Reaktionen

Types of Reactions: Tetrahymanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur at the hydroxyl group of this compound, where it can be replaced by other functional groups using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Tetrahymanol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis of triterpenoids and the mechanisms of cyclization reactions.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the treatment of diseases related to membrane dysfunction.

Wirkmechanismus

Tetrahymanol exerts its effects primarily by integrating into cellular membranes, where it helps to maintain membrane fluidity and stability. In sterol-auxotrophic organisms like Tetrahymena pyriformis, this compound functions as a sterol surrogate, allowing these organisms to thrive in environments where sterol biosynthesis is restricted due to a lack of oxygen . The molecular targets and pathways involved in its mechanism of action include the enzymes responsible for its biosynthesis and the membrane proteins that interact with this compound to maintain membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Hopanoids: These include diploptene and bacteriohopanetetrol, which are also derived from the gammacerane skeleton.

Sterols: Although not structurally identical, sterols like cholesterol perform similar functions in eukaryotic membranes.

Tetrahymanol’s unique structure and function make it a valuable compound for scientific research and industrial applications.

Biologische Aktivität

Tetrahymanol is a polycyclic triterpenoid first identified in the ciliate Tetrahymena pyriformis. This compound is notable for its unique biosynthetic pathway, which does not require molecular oxygen, making it an essential biomarker and functional analogue of sterols in various organisms, particularly in anaerobic or microaerophilic environments. This article explores the biological activity of this compound, focusing on its biosynthesis, ecological significance, and potential applications based on recent research findings.

Biosynthesis of this compound

This compound is synthesized via a distinct pathway involving the enzyme squalene-tetrahymanol cyclase (STC). This process has been characterized in both eukaryotic and prokaryotic organisms. In Tetrahymena, the synthesis occurs when sterols are scarce, indicating that this compound can serve as a substitute for sterols in cellular membranes.

Key Findings on Biosynthesis:

- Anaerobic Synthesis : this compound can be synthesized under anaerobic conditions, which is crucial for organisms that inhabit low-oxygen environments. This ability allows these organisms to maintain cellular integrity without relying on sterols, which require oxygen for their biosynthesis .

- Genetic Basis : The genes responsible for this compound synthesis have been identified through comparative genomics. These genes are found across various phylogenetic groups, suggesting a widespread capability among bacteria and some eukaryotes to produce this compound .

Ecological Significance

This compound plays a significant role in the ecology of various environments. It is often associated with specific microbial communities and can serve as an indicator of certain ecological conditions.

Biomarker Potential:

- Gammacerane Indicator : this compound is linked to gammacerane, which is used as a biomarker for water column stratification in ancient ecosystems. The presence of gammacerane can indicate past environmental conditions and microbial activity .

- Microbial Interactions : In environments where sterols are absent, such as deep-sea sediments or anoxic waters, this compound may facilitate interactions between microorganisms by serving as a membrane component that supports phagocytosis and other metabolic activities .

Biological Activity and Applications

The biological activity of this compound extends beyond its structural role in membranes. Its unique properties may have implications for various fields, including environmental science and biotechnology.

Research Findings:

- Phagocytosis : Studies have shown that this compound is crucial for phagocytosis in Tetrahymena species lacking sterols. This supports the hypothesis that this compound can functionally replace sterols in facilitating cellular uptake mechanisms .

- Therapeutic Potential : Given its structural similarities to sterols, this compound may have potential applications in pharmaceuticals or as a dietary supplement to support cellular health in conditions where sterols are deficient .

Case Studies

- Tetrahymena Thermophila Study :

- Bacterial Synthesis Investigation :

Eigenschaften

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNSRKHIVITRJP-VJBYBJRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943803 | |

| Record name | Tetrahymanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahymanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2130-17-8 | |

| Record name | Tetrahymanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahymanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahymanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahymanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.